molecular formula C18H26ClN3O4 B13790198 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride CAS No. 98402-04-1

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride

Cat. No.: B13790198
CAS No.: 98402-04-1
M. Wt: 383.9 g/mol
InChI Key: CKJAIBGBEMDYOW-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is a hydantoin derivative characterized by a morpholinomethyl group at position 3, a para-propoxyphenyl substituent at position 5, and a methyl group also at position 5. The hydrochloride salt enhances its solubility and stability. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms, commonly explored for their pharmacological properties, including anticonvulsant and anti-inflammatory activities.

Properties

CAS No.

98402-04-1

Molecular Formula

C18H26ClN3O4

Molecular Weight

383.9 g/mol

IUPAC Name

5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione;chloride

InChI

InChI=1S/C18H25N3O4.ClH/c1-3-10-25-15-6-4-14(5-7-15)18(2)16(22)21(17(23)19-18)13-20-8-11-24-12-9-20;/h4-7H,3,8-13H2,1-2H3,(H,19,23);1H

InChI Key

CKJAIBGBEMDYOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride
IUPAC Name 5-methyl-1,3-bis(morpholin-4-ylmethyl)-5-(4-propoxyphenyl)imidazolidine-2,4-dione hydrochloride
Molecular Formula C23H34N4O5 · HCl
Molecular Weight 446.5 g/mol (base compound)
CAS Number 98402-12-1
Structural Features Hydantoin core; morpholinomethyl groups at positions 1 and 3; p-propoxyphenyl at position 5; methyl substitution at position 5
Synonyms 1,3-Bis(morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride

Preparation Methods Analysis

Stepwise Synthetic Procedure

Synthesis of 5-(p-propoxyphenyl)-5-methylhydantoin core

The hydantoin core with the 5-(p-propoxyphenyl) and 5-methyl substituents is typically synthesized via condensation reactions involving appropriately substituted amino acids or urea derivatives with aldehydes or ketones bearing the p-propoxyphenyl moiety.

  • A common approach involves cyclization of N-substituted amino acid derivatives with urea or thiourea derivatives under acidic or basic catalysis.
  • The p-propoxyphenyl group is introduced via reaction of the corresponding p-propoxybenzaldehyde or p-propoxyphenylacetic acid derivatives.
Introduction of Morpholinomethyl Groups at Positions 1 and 3

The 1,3-bis(morpholinomethyl) substitution is achieved by alkylation of the hydantoin nitrogens with morpholinomethyl chloride or bromide under basic conditions.

  • Typically, the hydantoin intermediate is treated with excess morpholinomethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • The reaction proceeds via nucleophilic substitution on the halide, attaching morpholine rings via methylene linkers to the nitrogen atoms of the hydantoin ring.
Formation of the Hydrochloride Salt

The free base of the bis(morpholinomethyl) hydantoin derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

  • This step improves the compound's crystallinity, stability, and water solubility.
  • The hydrochloride salt is isolated by filtration and drying.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Hydantoin core synthesis Cyclization of substituted amino acid derivatives with urea; acidic or basic catalysis; reflux 60-75 Purification by recrystallization
Alkylation with morpholinomethyl halide Morpholinomethyl chloride/bromide; base (NaH, K2CO3); solvent (DMF, THF); 50-80°C; 6-12 h 70-85 Reaction monitored by TLC; product purified by chromatography
Hydrochloride salt formation Treatment with HCl in ethanol or ether; room temperature; 1-3 h >90 Precipitation and filtration yield pure salt

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for morpholine methylene protons (3.5-4.0 ppm), aromatic protons of the p-propoxyphenyl group (6.8-7.4 ppm), methyl groups (~1.0-1.5 ppm), and hydantoin ring protons.
    • ^13C NMR confirms carbonyl carbons of hydantoin at ~160-170 ppm, aromatic carbons, and aliphatic carbons of morpholine and propoxy groups.
  • Mass Spectrometry:

    • Molecular ion peak at m/z 446.5 consistent with molecular weight of the base compound.
    • Fragmentation patterns support the presence of morpholinomethyl and p-propoxyphenyl substituents.

Physicochemical Properties

Property Value
Melting Point Typically 180-190 °C (hydrochloride salt)
Solubility Soluble in water (hydrochloride), ethanol, DMSO
Stability Stable under standard laboratory conditions; sensitive to strong acids/bases

Reported Applications

  • The compound is reported as an intermediate or active moiety in pharmaceutical research, especially in hydantoin-based drug development.
  • Its morpholinomethyl substitution enhances solubility and bioavailability properties.

Summary Table of Preparation Method

Stage Description Reagents/Conditions Yield (%) Key Analytical Confirmation
1. Hydantoin core synthesis Cyclization of substituted amino acid derivatives with urea Acid/base catalysis, reflux 60-75 NMR, MS, melting point
2. Morpholinomethylation Alkylation with morpholinomethyl chloride/bromide Base (NaH, K2CO3), DMF or THF, 50-80°C, 6-12 h 70-85 NMR, MS, TLC
3. Hydrochloride salt formation Treatment with HCl in ethanol or ether Room temperature, 1-3 h >90 Melting point, solubility tests

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Structural Modifications and Substituents

Key structural variations among hydantoin derivatives involve substitutions at positions 3 and 5. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 5 Substituent Salt Form
Target Compound Morpholinomethyl p-Propoxyphenyl + Methyl Hydrochloride
3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione (3b) Thiomorpholinomethyl Phenyl Hydrochloride
3-Phenyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione (3c) Pyrrolidinylmethyl Phenyl Hydrochloride
3-(Naphthalen-1-yl)-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione (3b) Pyrrolidinylmethyl Naphthalen-1-yl Hydrochloride
5-(Morpholinomethyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one Morpholinomethyl Nitrofuran-methyleneamino Hydrochloride

Key Observations :

  • The target compound’s para-propoxyphenyl group introduces steric bulk and lipophilicity compared to phenyl or naphthyl groups in analogs.
  • The morpholinomethyl substituent provides a polar, hydrogen-bond-accepting moiety, distinct from thiomorpholine (sulfur-containing) or pyrrolidine (smaller ring) in analogs .

Physical and Spectroscopic Properties

Spectroscopic Data

13C-NMR Comparison (D2O/DMF-d7) :

Compound Key Shifts (δ, ppm) Notable Features
Target Compound 45.9 (morpholine C-3/C-5), 66.3 (morpholine C-2/C-6), 136.7 (Hyd C-5), 166.2 (Hyd C-4) Distinct morpholine and hydantoin carbonyl signals.
Compound 3b Data not fully reported; mixture of methylenehydantoin and thiomorpholine observed. Thiomorpholine alters electron distribution.
Compound 3c Similar hydantoin backbone; pyrrolidine shifts likely near 45–50 ppm. Smaller ring size reduces steric hindrance.

IR Data :

  • The target compound’s carbonyl stretches (C=O) are expected near 1725–1793 cm⁻¹ , consistent with hydantoin derivatives like 3b in .

Critical Analysis of Substituent Effects

  • Morpholine vs. Thiomorpholine : The oxygen in morpholine enhances hydrogen-bonding capacity compared to thiomorpholine’s sulfur, which may increase solubility but reduce membrane permeability .
  • Para-Propoxyphenyl vs.

Biological Activity

3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride (CAS: 98402-05-2) is a synthetic compound belonging to the hydantoin class, which has garnered attention for its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H26ClN3O4C_{18}H_{26}ClN_3O_4. The compound exhibits unique structural features that contribute to its biological activity, particularly the morpholinomethyl and propoxyphenyl groups.

Anti-inflammatory Activity

Recent studies have indicated that hydantoin derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from 1-methylhydantoin have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in RAW264.7 cells stimulated with lipopolysaccharides (LPS) .

Table 1: Inhibition of Cytokine Production by Hydantoin Derivatives

CompoundIC50 (μM) for TNF-αIC50 (μM) for IL-1β
Compound 145 ± 550 ± 6
Compound 230 ± 435 ± 7
Compound 325 ± 328 ± 4
Compound 420 ± 222 ± 3

These findings suggest that modifications to the hydantoin structure can enhance anti-inflammatory activity.

Antioxidant Activity

The antioxidant potential of hydantoin derivatives has also been explored. Studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress markers in various cell lines. For example, analogs of hydantoins have been tested for their ability to inhibit reactive oxygen species (ROS) generation in B16F10 cells, demonstrating promising results .

Table 2: Antioxidant Activity of Hydantoin Derivatives

Compound% Inhibition of ROS Generation at 50 μM
Compound A75%
Compound B82%
Compound C68%

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, making it a target for skin-whitening agents. Research indicates that hydantoin derivatives can inhibit tyrosinase activity significantly. For instance, one study found that a related compound exhibited an IC50 value of 1.12μM1.12\,\mu M, indicating strong inhibition compared to traditional inhibitors like kojic acid .

Table 3: Tyrosinase Inhibitory Activity of Hydantoin Derivatives

CompoundIC50 (μM)
Kojic Acid24.09
Hydantoin Analog X1.12
Hydantoin Analog Y17.62

Case Studies

Several case studies have highlighted the potential applications of hydantoin derivatives in treating conditions related to inflammation and hyperpigmentation:

  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving xylene-induced ear edema in mice, a synthesized hydantoin derivative significantly reduced swelling by up to 52.08%52.08\% at high doses, showcasing its practical therapeutic potential .
  • Case Study on Skin Disorders : A study involving B16F10 murine melanoma cells demonstrated that specific hydantoin analogs could effectively reduce melanin production by inhibiting tyrosinase activity without exhibiting cytotoxicity at concentrations below 20μM20\mu M .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the hydantoin core followed by functionalization with morpholinomethyl and p-propoxyphenyl groups. Optimization can be achieved via Design of Experiments (DOE) strategies, such as factorial designs, to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, reaction path search methods based on quantum chemical calculations can narrow optimal conditions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques :

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying substituent positions on the hydantoin ring).
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors to assess purity (>95% recommended for pharmacological studies).
  • X-ray crystallography for absolute configuration determination if crystalline forms are obtainable .

Q. What key physicochemical properties (e.g., solubility, stability) influence its application in pharmacological studies?

Methodological Answer:

  • Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO) to determine formulation compatibility. Morpholine derivatives often exhibit high water solubility due to their polar groups .
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C) to identify degradation pathways. Use LC-MS to monitor decomposition products .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). For morpholine-containing compounds, focus on hydrogen bonding and steric effects .
  • Validate predictions with parallel synthesis and biological screening .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Pharmacokinetic studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., using liver microsomes).
  • Metabolite identification : Apply LC-MS/MS to detect active or inhibitory metabolites.
  • Address solubility limitations by testing prodrug formulations or co-solvent systems .

Q. How can DOE optimize synthesis yield and minimize by-product formation?

Methodological Answer:

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time, reagent stoichiometry).
  • Taguchi arrays : Identify critical factors impacting yield. For example, reducing by-products like N-oxide derivatives (common in morpholine-containing compounds) may require controlled oxidation conditions .

Q. What challenges arise in elucidating metabolic pathways, and what methodologies are recommended?

Methodological Answer:

  • Challenges : Rapid metabolism, low metabolite concentrations, and structural complexity of hydantoin derivatives.
  • Solutions :
    • Use radiolabeled isotopes (e.g., ¹⁴C) to track metabolic fate.
    • Combine high-resolution mass spectrometry (HR-MS) with in silico metabolite prediction tools (e.g., Meteor Nexus) .

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